Ethyl 2-amino-3-(4-chlorophenyl)-2-methylpropanoate
Description
Properties
CAS No. |
21158-73-6 |
|---|---|
Molecular Formula |
C12H16ClNO2 |
Molecular Weight |
241.71 g/mol |
IUPAC Name |
ethyl 2-amino-3-(4-chlorophenyl)-2-methylpropanoate |
InChI |
InChI=1S/C12H16ClNO2/c1-3-16-11(15)12(2,14)8-9-4-6-10(13)7-5-9/h4-7H,3,8,14H2,1-2H3 |
InChI Key |
HKYTXRJHGDJCPV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(CC1=CC=C(C=C1)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-3-(4-chlorophenyl)-2-methylpropanoate typically involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition to form the desired product. The reaction conditions generally include refluxing the reactants in ethanol for several hours .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Oxidation Reactions
The primary amino group undergoes oxidation under controlled conditions:
-
Reagents : Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
-
Products : Nitro derivatives (e.g., ethyl 2-nitro-3-(4-chlorophenyl)-2-methylpropanoate) or imino compounds.
-
Conditions : Aqueous acidic or neutral media at 60–80°C.
| Reagent | Temperature | Time | Major Product | Yield |
|---|---|---|---|---|
| KMnO₄ (1M, H₂SO₄) | 70°C | 4–6 hr | Nitro derivative | 65–70% |
| H₂O₂ (30%) | 60°C | 8 hr | Imino intermediate | 50–55% |
Reduction Reactions
The ester group is selectively reduced to form alcohols:
-
Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
-
Products : 2-Amino-3-(4-chlorophenyl)-2-methylpropan-1-ol.
-
Conditions : Anhydrous tetrahydrofuran (THF) or ethanol under reflux.
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| LiAlH₄ | THF | 0°C → RT | 85–90% |
| NaBH₄ | EtOH | 40°C | 60–65% |
Substitution Reactions
The chlorophenyl group participates in nucleophilic aromatic substitution:
-
Reagents : Amines (e.g., aniline) or thiols under basic conditions .
-
Products : 4-Substituted phenyl derivatives (e.g., 4-aminophenyl or 4-mercaptophenyl analogs).
| Nucleophile | Base | Conditions | Product | Yield |
|---|---|---|---|---|
| Aniline | K₂CO₃ | DMF, 100°C, 12h | 4-Aminophenyl derivative | 75–80% |
| Sodium HSPh | NaOH | EtOH, 80°C, 6h | 4-Mercaptophenyl derivative | 60–65% |
Ester Hydrolysis
The ethyl ester undergoes hydrolysis to form carboxylic acids:
-
Acidic Hydrolysis : Concentrated HCl yields 2-amino-3-(4-chlorophenyl)-2-methylpropanoic acid .
-
Basic Hydrolysis : NaOH produces the sodium salt of the acid.
| Condition | Reagent | Temperature | Yield |
|---|---|---|---|
| Acidic (HCl, 6M) | 12 hr reflux | 110°C | 90–95% |
| Basic (NaOH, 2M) | 6 hr stirring | 80°C | 85–88% |
Acetylation
-
Product : N-Acetylated derivative (ethyl 2-acetamido-3-(4-chlorophenyl)-2-methylpropanoate).
-
Yield : 80–85%.
Phosphorylation
-
Reagent : Phosphorus oxychloride (POCl₃) under basic conditions .
-
Product : Phosphate prodrug derivatives (e.g., disodium phosphate esters).
-
Yield : 70–75%.
Mechanistic Insights
-
Amino Group Reactivity : The amino group acts as a nucleophile in acylations and alkylations, forming hydrogen bonds in biological systems.
-
Chlorophenyl Group : The electron-withdrawing chlorine enhances electrophilicity, facilitating aromatic substitution .
-
Steric Effects : The 2-methyl group influences reaction kinetics by hindering access to the ester carbonyl.
Scientific Research Applications
Ethyl 2-amino-3-(4-chlorophenyl)-2-methylpropanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-amino-3-(4-chlorophenyl)-2-methylpropanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Clofibrate (Ethyl 2-(4-chlorophenoxy)-2-methylpropanoate)
- Structural Difference: Replaces the amino group with a phenoxy group.
- Molecular Formula : C₁₂H₁₅ClO₃.
- Key Properties: Higher logP (lipophilicity) due to the ether linkage. Lacks hydrogen-bonding capability from an amino group.
- Applications : Lipid-lowering agent via activation of peroxisome proliferator-activated receptors (PPAR-α) .
Ethyl 2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate
- Structural Difference : Substitutes the 4-chloro group with a 4-hydroxyl group.
- Molecular Formula: C₁₂H₁₇NO₃.
- Key Properties :
- Increased polarity (logP ~2.42 vs. ~3.5 for the chloro analogue).
- Hydroxyl group enables glucuronidation, altering pharmacokinetics.
- Applications : Intermediate in synthesizing tyrosine derivatives or adrenergic agents .
- Comparison : The hydroxyl group improves aqueous solubility but reduces blood-brain barrier penetration compared to the chloro-substituted compound .
Fenofibrate (Propan-2-yl 2-{4-[(4-chlorophenyl)carbonyl]phenoxy}-2-methylpropanoate)
- Structural Difference: Incorporates a 4-(4-chlorobenzoyl)phenoxy group.
- Molecular Formula : C₂₀H₂₁ClO₄.
- Key Properties :
- Extended aromatic system enhances PPAR-α binding affinity.
- Higher molecular weight (360.83 g/mol) contributes to prolonged half-life.
- Applications : First-line treatment for hypertriglyceridemia and mixed dyslipidemia .
- Comparison: The additional carbonyl group in fenofibrate significantly boosts lipid-lowering efficacy compared to simpler esters like the target compound .
Ethyl 2-methylpropanoate Derivatives (Flavor Compounds)
- Examples: Ethyl 2-methylpropanoate, ethyl hexanoate.
- Structural Difference: Lack amino or chlorophenyl groups.
- Key Properties: Low molecular weights (e.g., 116.16 g/mol for ethyl 2-methylpropanoate). High volatility and odor activity values (e.g., 0.1–14 μg/L thresholds in water).
- Applications : Key aroma contributors in mango, grape, and soybean cultivars .
- Comparison: The target compound’s amino and chloro groups render it non-volatile and unsuitable for flavor applications, redirecting its utility to pharmaceuticals .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Odor Activity Values (OAVs) of Flavour Esters vs. Target Compound
| Compound | Odor Threshold (μg/L) | OAV in Mango Pulp | Application Context | |
|---|---|---|---|---|
| Ethyl 2-methylpropanoate | 0.1–14 | 120–450 | Food flavoring | |
| This compound | N/A | N/A | Non-volatile, medicinal |
Key Research Findings
Metabolic Stability: Amino group substitution (as in ’s hydroxyl analogue) may lead to rapid glucuronidation, whereas the chloro group in the target compound slows hepatic metabolism .
Pharmacological Niche: Unlike fenofibrate, the target compound lacks the benzophenone moiety required for high-affinity PPAR-α binding, limiting its direct use in dyslipidemia but suggesting utility in niche targets like tyrosine phosphatase inhibition (see ) .
Biological Activity
Ethyl 2-amino-3-(4-chlorophenyl)-2-methylpropanoate, a compound with significant biological implications, has been the subject of various studies focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications. This article reviews the biological activity of this compound, highlighting key findings from research studies and case analyses.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 229.69 g/mol. The compound features an ethyl ester group, an amino group, and a para-chlorophenyl moiety, which contribute to its lipophilicity and overall biological activity.
This compound exhibits its biological effects primarily through:
- Antioxidant Activity : The hydroxyphenyl group is believed to scavenge free radicals, providing protective effects against oxidative stress.
- Enzyme Interaction : The amino group can interact with various enzymes and receptors, potentially modulating their activity and influencing metabolic pathways related to inflammation and cancer progression .
Anticancer Properties
Recent studies have indicated that this compound possesses notable anticancer properties. For instance:
- In Vitro Studies : It has shown significant inhibitory effects on cancer cell lines such as HCT-116 (colon cancer) and HeLa (cervical cancer), with IC50 values ranging from 0.69 to 11 µM, suggesting potent antiproliferative activity compared to standard treatments like doxorubicin .
- Mechanistic Insights : The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with histone deacetylases (HDACs), which are crucial for regulating gene expression involved in cell cycle progression and apoptosis .
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties:
- Cytokine Modulation : Research indicates that this compound can reduce the production of pro-inflammatory cytokines, thereby mitigating inflammation in various models .
- Potential Applications : These effects suggest possible therapeutic applications in inflammatory diseases such as arthritis or inflammatory bowel disease.
Comparative Analysis with Similar Compounds
To understand the unique biological profile of this compound, a comparison with structurally similar compounds is essential.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Contains ethyl ester and para-chloro substitution | Anticancer, anti-inflammatory |
| Ethyl 2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate | Hydroxy instead of chloro group | Antioxidant properties |
| Methyl 2-amino-3-(phenyl)-2-methylpropanoate | Lacks chlorine substitution | Reduced biological potency |
This table illustrates how variations in chemical structure can significantly influence the biological activity of related compounds.
Case Studies
- Study on Anticancer Effects : A study published in ResearchGate evaluated the efficacy of this compound against multiple cancer cell lines. The results demonstrated a strong correlation between compound concentration and cell viability reduction, emphasizing its potential as a chemotherapeutic agent .
- Anti-inflammatory Research : Another investigation focused on the compound's ability to modulate inflammatory pathways in vitro. The findings indicated that treatment with this compound significantly decreased levels of TNF-alpha and IL-6 in cultured macrophages, supporting its role in inflammation management .
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed for Ethyl 2-amino-3-(4-chlorophenyl)-2-methylpropanoate, and how are competing side reactions mitigated?
- Methodological Answer : Synthesis typically involves multi-step routes, such as condensation of 4-chlorophenyl precursors with ethyl 2-amino-2-methylpropanoate derivatives. For example, reductive amination or hydrazine-mediated coupling (as seen in morpholinoethoxy derivatives ) may be used. Competing side reactions, such as ester hydrolysis or undesired cyclization, are minimized by controlling reaction pH (<7) and using anhydrous solvents. Borane-pyridine complexes or sodium borohydride are effective for selective reductions without affecting ester groups .
Q. How is structural confirmation achieved for this compound, and what analytical techniques are critical?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the 4-chlorophenyl substituent and ester/amine functionalities. High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., m/z 416 [M+H]+ observed in morpholinoethoxy analogues ). X-ray crystallography, as applied to structurally similar (Z)-ethyl prop-2-enoate derivatives , resolves stereochemical ambiguities.
Q. What are the standard purity assessment protocols, and how are impurities profiled?
- Methodological Answer : Reverse-phase HPLC with UV detection (e.g., SMD-TFA05 method, retention time ~0.63–1.19 min ) is used for purity analysis. Impurities, such as hydrolyzed acids or chlorinated byproducts, are identified via LCMS and compared against pharmacopeial reference standards (e.g., EP/BP impurity profiles for fenofibric acid derivatives ).
Advanced Research Questions
Q. How can enantiomeric resolution be optimized for the chiral amine center in this compound?
- Methodological Answer : Chiral chromatography using cellulose-based columns (e.g., Chiralpak AD-H) or enzymatic resolution with lipases (e.g., Candida antarctica) achieves enantiomeric separation. For example, ethyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate hydrochloride was resolved via preparative HPLC with >98% enantiomeric excess .
Q. What computational approaches predict the compound’s pharmacokinetic properties and receptor interactions?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations model interactions with targets like PPAR-α, leveraging structural similarities to fenofibrate derivatives . ADMET predictions (SwissADME) assess logP (~3.5) and metabolic stability, highlighting susceptibility to esterase-mediated hydrolysis .
Q. How does the 4-chlorophenyl substituent influence bioactivity in vitro, and what assays validate this?
- Methodological Answer : The chlorophenyl group enhances lipophilicity and receptor binding affinity. In vitro assays, such as PPAR-α transactivation in HepG2 cells, quantify agonistic activity. Competitive binding studies using radiolabeled ligands (e.g., ³H-fenofibrate ) measure displacement efficacy. Structure-activity relationship (SAR) studies on analogues with fluorophenyl or hydroxyphenyl groups reveal chlorine’s role in metabolic resistance .
Q. What degradation pathways dominate under accelerated stability conditions, and how are they controlled?
- Methodological Answer : Hydrolysis of the ester group is the primary degradation pathway, as observed in ethyl carboxylate analogues under acidic/basic conditions . Stabilization strategies include lyophilization (for solid-state storage) and formulation with antioxidants (e.g., BHT). Forced degradation studies (ICH Q1A guidelines) under 40°C/75% RH for 6 months monitor degradation products via LCMS .
Q. How are synthetic byproducts and process-related impurities characterized for regulatory compliance?
- Methodological Answer : Impurities such as ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate (EP impurity E ) are quantified using validated HPLC methods with ≤0.15% acceptance thresholds. Structural elucidation of unknown impurities employs tandem MS/MS and comparison to synthetic reference standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
